molecular formula C23H25N3O3S B2780545 1-(4-phenyloxane-4-carbonyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1226439-91-3

1-(4-phenyloxane-4-carbonyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B2780545
CAS No.: 1226439-91-3
M. Wt: 423.53
InChI Key: MKGQPHGJKXSFPV-UHFFFAOYSA-N
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Description

1-(4-phenyloxane-4-carbonyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine is a useful research compound. Its molecular formula is C23H25N3O3S and its molecular weight is 423.53. The purity is usually 95%.
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Biological Activity

The compound 1-(4-phenyloxane-4-carbonyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine is a novel synthetic molecule that incorporates both piperidine and oxadiazole moieties. This structural combination suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, characterization, and biological activity of this compound based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process that combines various organic reactions. The oxadiazole ring is synthesized through cyclization reactions involving thiophenes and carbonyl compounds. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure of the synthesized compound.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The antimicrobial tests conducted using disc diffusion methods indicated that the synthesized compound shows enhanced activity against Gram-positive bacteria , such as Bacillus cereus and Staphylococcus aureus, compared to Gram-negative bacteria .

Microorganism Activity (Zone of Inhibition in mm)
Bacillus cereus20
Staphylococcus aureus18
Escherichia coli12
Pseudomonas aeruginosa10

The results indicate that the presence of the oxadiazole and thiophene rings significantly contributes to the antimicrobial efficacy of the compound.

Anticancer Activity

The anticancer properties of this compound were evaluated against several cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). The cytotoxicity was assessed using the NCI-60 sulforhodamine B assay method. Notably, compounds similar to this compound exhibited IC50 values lower than standard chemotherapeutics like 5-Fluorouracil.

Cell Line IC50 Value (µM)
HCT11625
MCF730
HUH718.78

These findings suggest that the compound has promising potential as an effective anticancer agent, particularly against liver carcinoma cells .

The biological activity of oxadiazole derivatives can be attributed to their ability to inhibit key enzymes involved in DNA synthesis and cell proliferation. For instance, studies have shown that these compounds can inhibit thymidylate synthase (TS), a critical enzyme for DNA replication . This inhibition leads to increased apoptosis in cancer cells and reduced microbial viability.

Case Studies

Several case studies have highlighted the dual antimicrobial and anticancer properties of oxadiazole derivatives:

  • Case Study 1 : A study by Ahsan et al. reported on disubstituted 1,3,4-oxadiazole derivatives showing potent activity against both bacterial strains and cancer cell lines. The synthesized analogs demonstrated moderate to severe potency in inhibiting microbial growth and cancer cell proliferation .
  • Case Study 2 : Research conducted by Selvaraj et al. focused on synthesizing various 1,3,4-oxadiazole derivatives which exhibited significant inhibitory effects against different microbial species and cancer cell lines. The study concluded that structural variations greatly influence biological activity .

Properties

IUPAC Name

(4-phenyloxan-4-yl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c27-22(23(10-13-28-14-11-23)18-7-2-1-3-8-18)26-12-4-6-17(16-26)20-24-25-21(29-20)19-9-5-15-30-19/h1-3,5,7-9,15,17H,4,6,10-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGQPHGJKXSFPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2(CCOCC2)C3=CC=CC=C3)C4=NN=C(O4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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